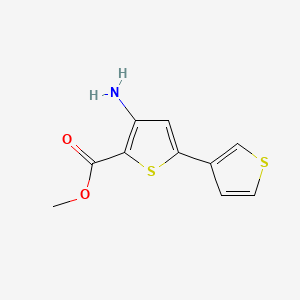

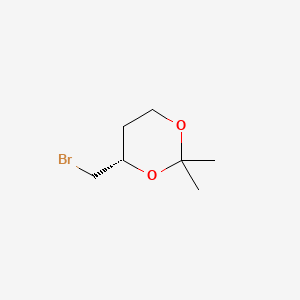

Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate

Descripción general

Descripción

Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have garnered significant interest due to their diverse applications in medicinal chemistry, material science, and organic electronics

Aplicaciones Científicas De Investigación

Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate has several scientific research applications:

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

Safety and Hazards

While specific safety and hazards information for “Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate” was not found, it’s important to handle all chemical compounds with care. For example, “Methyl 3-amino-2-thiophenecarboxylate” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Thiophene-based analogs continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires a base such as potassium t-butoxide and can be accelerated using microwave irradiation to improve reaction efficiency .

Industrial Production Methods

Industrial production of thiophene derivatives may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality products .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives .

Mecanismo De Acción

The mechanism of action of Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, thiophene derivatives can inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-aminothiophene-2-carboxylate: Similar structure but lacks the thienyl substituent.

Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate: Contains an ethoxyphenyl group instead of a thienyl group.

Uniqueness

Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, biological activity, and suitability for various applications .

Propiedades

IUPAC Name |

methyl 3-amino-5-thiophen-3-ylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S2/c1-13-10(12)9-7(11)4-8(15-9)6-2-3-14-5-6/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQCWRRLXICQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CSC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655603 | |

| Record name | Methyl 4-amino[2,3'-bithiophene]-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-07-2 | |

| Record name | Methyl 4-amino[2,3′-bithiophene]-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino[2,3'-bithiophene]-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-(4-methylpentacyclo[4.2.0.02,5.03,8.04,7]octyl)- (9CI)](/img/new.no-structure.jpg)

![2-[(3-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B575346.png)

![10,15-dimethyl-12,13-dithiapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene](/img/structure/B575354.png)

![2,2'-(Ethene-1,2-diyl)bis{5-[(4-amino-6-{[3-(diethylamino)propyl]amino}-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid}](/img/structure/B575360.png)